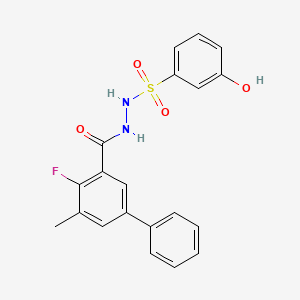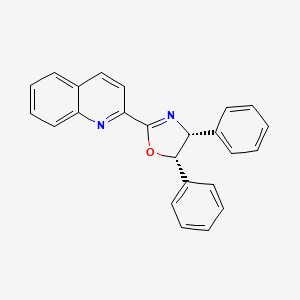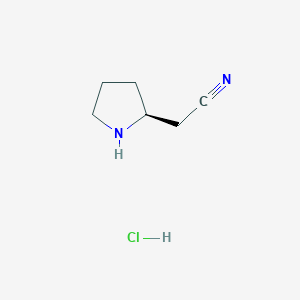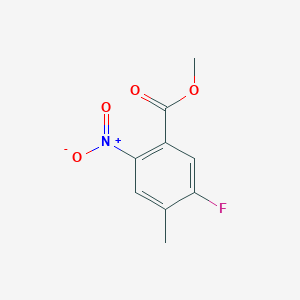
WM-3835
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has shown significant potential in inhibiting the proliferation and migration of osteosarcoma cells and inducing apoptosis . It is primarily used in scientific research for its ability to target and inhibit specific histone acetyltransferases.
Preparation Methods
Synthetic Routes and Reaction Conditions
WM-3835 is synthesized through a series of chemical reactions involving the coupling of a hydroxybenzenesulfonohydrazide with a biphenylcarbonyl derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified through high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is stored as a powder at -20°C to maintain its stability and potency .
Chemical Reactions Analysis
Types of Reactions
WM-3835 primarily undergoes binding reactions with its target enzymes. It binds directly to the acetyl-CoA binding site of HBO1, inhibiting its activity. This binding leads to a decrease in histone acetylation levels, particularly H3K14Ac .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include DMSO, ethanol, and various organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal binding and activity .
Major Products
The major product formed from the reactions involving this compound is the inhibited form of the target enzyme, HBO1. This inhibition leads to downstream effects such as reduced cell proliferation and increased apoptosis in osteosarcoma cells .
Scientific Research Applications
WM-3835 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cancer Research: This compound has shown significant potential in inhibiting the growth and proliferation of various cancer cells, including osteosarcoma and castration-resistant prostate cancer cells .
Epigenetics: As an inhibitor of histone acetyltransferases, this compound is used to study the role of histone acetylation in gene expression and regulation
Drug Development: This compound serves as a lead compound for the development of new drugs targeting histone acetyltransferases and related pathways
Mechanism of Action
WM-3835 exerts its effects by binding to the acetyl-CoA binding site of HBO1, inhibiting its activity. This inhibition leads to a decrease in histone acetylation levels, particularly H3K14Ac, which in turn affects gene expression and cell proliferation. The compound also downregulates several pro-cancerous genes, including CCR2, MYLK, VEGFR2, and OCIAD2 .
Comparison with Similar Compounds
WM-3835 is unique in its high specificity and potency as an HBO1 inhibitor. Similar compounds include:
WM-1119: Another acylsulfonohydrazide compound that inhibits KAT6A and KAT6B.
WM-8014: A benzoylsulfonohydrazide compound with similar inhibitory effects on KAT6A and KAT6B.
Compared to these compounds, this compound has shown higher specificity and potency in inhibiting HBO1, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2-fluoro-N'-(3-hydroxyphenyl)sulfonyl-3-methyl-5-phenylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c1-13-10-15(14-6-3-2-4-7-14)11-18(19(13)21)20(25)22-23-28(26,27)17-9-5-8-16(24)12-17/h2-12,23-24H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJFJJXCBRSCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-([1,1'-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B8140496.png)






![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B8140549.png)
![5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B8140559.png)

![4-[4-[2,3,4,5,6-pentakis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B8140577.png)
![4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B8140583.png)

